molecular formula C13H18BrNO3 B7560171 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid

2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid

Cat. No. B7560171
M. Wt: 316.19 g/mol
InChI Key: OTZKQMSMVWYAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid, also known as BMA-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid exerts its therapeutic effects through various mechanisms of action. In cancer cells, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid reduces amyloid-beta peptide accumulation by inhibiting the activity of beta-secretase and gamma-secretase enzymes. In Parkinson's disease, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid protects dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been found to inhibit tumor growth and metastasis, reduce angiogenesis, and enhance the immune response. In Alzheimer's disease research, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been shown to reduce inflammation and oxidative stress, and improve synaptic plasticity and cognitive function. In Parkinson's disease research, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been found to improve motor function and reduce neuroinflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid also has some limitations, such as its relatively high cost, low yield, and potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid, as well as its potential synergistic effects with other anticancer drugs. In Alzheimer's disease research, future studies should focus on the long-term effects of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid treatment on cognitive function and disease progression. In Parkinson's disease research, future studies should investigate the potential neuroprotective effects of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid in clinical trials. Moreover, the potential applications of 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid in other diseases, such as diabetes and cardiovascular disease, should also be explored.

Synthesis Methods

2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid can be synthesized through a multi-step process involving the reaction of 5-bromo-2-methoxybenzaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent reaction with 3-methylbutanoic acid. The final product is then purified through recrystallization.

Scientific Research Applications

2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been found to reduce amyloid-beta peptide accumulation and improve cognitive function in animal models. In Parkinson's disease research, 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

properties

IUPAC Name

2-[(5-bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-8(2)12(13(16)17)15-7-9-6-10(14)4-5-11(9)18-3/h4-6,8,12,15H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZKQMSMVWYAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid

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